2-(5-Fluoro-2-methoxyphenyl)phenol
Description
2-(5-Fluoro-2-methoxyphenyl)phenol (C₁₃H₁₁FO₂; molecular weight 230.23 g/mol) is a substituted biphenyl derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of one phenyl ring, with a hydroxyl group on the adjacent phenyl ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. It has been utilized in the synthesis of dual-acting FFAR1/FFAR4 allosteric modulators () and serotonin 2C (5-HT₂C) receptor agonists (). Its ADMET profile suggests moderate blood-brain barrier permeability (BBB+ = 5.98%) and solubility in aqueous systems ().
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-6-9(14)8-11(13)10-4-2-3-5-12(10)15/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCFPEUGVYIKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680818 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225838-12-9 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method includes the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The methoxy group in this compound enhances lipophilicity compared to its hydroxylated analogue (3-(5-Fluoro-2-hydroxyphenyl)phenol), which likely increases membrane permeability but reduces aqueous solubility . Fluorine position: The 5-fluoro substitution in the parent compound contrasts with 3,5-difluoro substitution in 5-(3,5-Difluorophenyl)-2-methoxyphenol, which may improve receptor binding affinity due to increased electron-withdrawing effects .
Biological Activity: this compound derivatives exhibit dual activity as FFAR1/FFAR4 modulators () and 5-HT₂C agonists (), whereas 3-(5-Fluoro-2-hydroxyphenyl)phenol lacks reported receptor-specific data.
ADMET Profile Comparison
From , ADMET parameters for select analogues:
| Compound | ADMET Acceptance | BBB+ (%) | Solubility |
|---|---|---|---|
| This compound | Accepted | 5.98 | Soluble |
| C₈H₁₀O₃ (structural analogue) | Accepted | 73.07 | Very soluble |
| C₉H₁₀O₄ (e.g., methoxy derivatives) | Accepted | 18.71 | Very soluble |
Insights:
- The lower BBB+ of this compound (5.98%) compared to C₈H₁₀O₃ (73.07%) suggests reduced blood-brain barrier penetration, likely due to its hydroxyl group increasing polarity .
- Solubility trends correlate with substituent polarity: methoxy and hydroxyl groups balance lipophilicity and solubility.
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